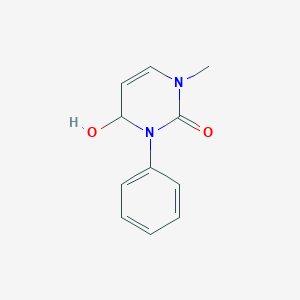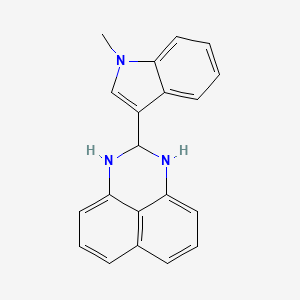
2-(1-Methyl-1H-indol-3-YL)-2,3-dihydro-1H-perimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-1H-indol-3-YL)-2,3-dihydro-1H-perimidine is a heterocyclic compound that features both an indole and a perimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-indol-3-YL)-2,3-dihydro-1H-perimidine typically involves the reaction of 1-methylindole with a suitable perimidine precursor under specific conditions. One common method involves the use of a Fischer indole synthesis followed by N-alkylation. This process is efficient and yields high purity products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-indol-3-YL)-2,3-dihydro-1H-perimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include various substituted indole derivatives and hydrogenated perimidine compounds .
Scientific Research Applications
2-(1-Methyl-1H-indol-3-YL)-2,3-dihydro-1H-perimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-indol-3-YL)-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets. For instance, it functions as a histone acetyltransferase inhibitor, which can modulate gene expression by altering chromatin structure . This interaction affects various cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1H-indole-3-carboxylate: Shares the indole moiety but differs in its functional groups and overall structure.
N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide: Another indole derivative with distinct biological activities.
Uniqueness
2-(1-Methyl-1H-indol-3-YL)-2,3-dihydro-1H-perimidine is unique due to its combined indole and perimidine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
62062-98-0 |
|---|---|
Molecular Formula |
C20H17N3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-(1-methylindol-3-yl)-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C20H17N3/c1-23-12-15(14-8-2-3-11-18(14)23)20-21-16-9-4-6-13-7-5-10-17(22-20)19(13)16/h2-12,20-22H,1H3 |
InChI Key |
NQNUVTABZDXNAU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3NC4=CC=CC5=C4C(=CC=C5)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[(4-Methylphenyl)sulfanyl]ethyl}pyridine](/img/structure/B14561290.png)
![N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14561295.png)
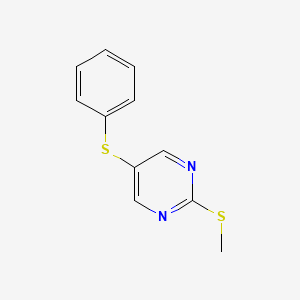
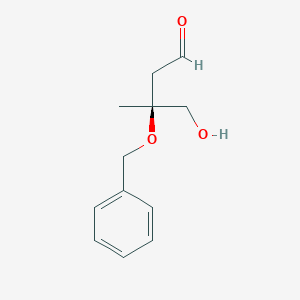
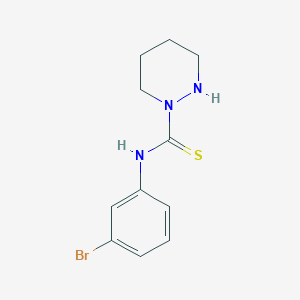
![5-[(4-Cyano-2-methoxy-2-methylpentyl)diazenyl]-4-methoxy-2,4-dimethylpentanenitrile](/img/structure/B14561324.png)
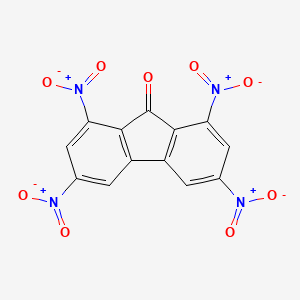
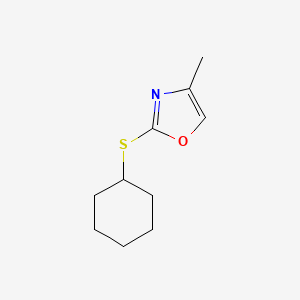
![6-Thiabicyclo[3.2.1]octane, 5-methyl-](/img/structure/B14561329.png)
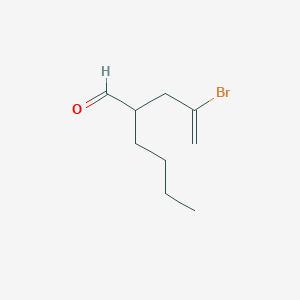

![2-(2-Cyanoethyl)-5-formylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B14561342.png)
